molecular formula C20H27NO4S B2655490 3-acetyl-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide CAS No. 1797727-33-3

3-acetyl-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide

Cat. No.: B2655490
CAS No.: 1797727-33-3
M. Wt: 377.5
InChI Key: QYLJLAKYJYMRFK-UHFFFAOYSA-N
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Description

Historical Development of Adamantane-Based Pharmacophores

The medicinal application of adamantane derivatives began with the 1964 discovery of amantadine’s antiviral properties against Influenza A, marking the first use of this bicyclic hydrocarbon in clinical therapeutics. Early research demonstrated that the adamantane moiety enhanced lipophilicity and metabolic stability, enabling improved blood-brain barrier penetration and prolonged half-lives for drugs targeting neurological and infectious diseases. By the 1980s, the integration of sulfonamide groups into adamantane frameworks expanded their pharmacological scope, leveraging sulfonamides’ innate ability to inhibit carbonic anhydrase and cyclooxygenase enzymes. This synergy culminated in the development of hybrid molecules like 3-acetyl-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide, which combine adamantane’s pharmacokinetic advantages with sulfonamides’ target specificity.

Significance of this compound in Drug Discovery

This compound exemplifies the strategic use of adamantane as a “lipophilic bullet” to optimize drug-receptor interactions. Its acetyl group at the 3-position of the benzene ring introduces electron-withdrawing effects that enhance sulfonamide’s hydrogen-bonding capacity, while the 2-methoxyadamantane substituent provides steric bulk to prevent off-target binding. Preclinical studies indicate potent inhibition of human sodium channel 1.7 (hNaV1.7), a key target in pain signaling pathways, with >50-fold selectivity over other sodium channel isoforms. Additionally, its adamantane-derived lipophilicity improves oral bioavailability, addressing a critical limitation of earlier sulfonamide drugs.

Structural Uniqueness and Pharmacophoric Elements

The compound’s structure integrates four critical pharmacophoric elements:

  • Adamantane Core : The 2-methoxyadamantane group confers rigidity and lipid solubility, facilitating membrane penetration and resistance to oxidative metabolism.
  • Methoxy Substituent : Positioned at the 2-adamantane position, this group enhances van der Waals interactions with hydrophobic receptor pockets while modulating electronic effects on the sulfonamide moiety.
  • Acetylated Benzene Ring : The acetyl group at the 3-position stabilizes the sulfonamide’s deprotonated state, increasing its affinity for cationic binding sites in enzymes like hNaV1.7.
  • Sulfonamide Linker : The -SO2NH- group serves as a hydrogen-bond donor/acceptor, enabling precise interactions with catalytic residues in target proteins.

Table 1: Structural Comparison of Adamantane Sulfonamides

Compound Adamantane Substitution Benzene Ring Modification Key Target
Amantadine 1-Amino None Influenza A M2 ion channel
Rimantadine 1-Amino, α-methyl None Influenza A M2 ion channel
5-Chloro-2-methoxy derivative 2-Methoxy 5-Chloro, 2-methoxy Bacterial dihydropteroate synthase
3-Acetyl-N-[(2-methoxy)methyl] 2-Methoxy, methylene 3-Acetyl hNaV1.7, COX-2

Current Research Landscape and Emerging Applications

Recent advances focus on leveraging this compound’s dual-targeting capability for multifactorial diseases:

  • Pain Management : Structural analogs demonstrate submicromolar inhibition of hNaV1.7 (IC~50~ = 0.8 μM) and COX-2 (IC~50~ = 1.2 μM), suggesting utility in neuropathic and inflammatory pain.
  • Antimicrobial Therapy : Modifications at the acetyl group yield derivatives with broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 2–4 μg/mL) by targeting enoyl-acyl carrier protein reductase.
  • Cocrystal Engineering : 2024 studies report cocrystals with adipic acid, improving aqueous solubility by 12-fold while maintaining target affinity.

Properties

IUPAC Name

3-acetyl-N-[(2-methoxy-2-adamantyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO4S/c1-13(22)16-4-3-5-19(11-16)26(23,24)21-12-20(25-2)17-7-14-6-15(9-17)10-18(20)8-14/h3-5,11,14-15,17-18,21H,6-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLJLAKYJYMRFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-methoxyadamantane with benzene-1-sulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

3-acetyl-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-acetyl-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The adamantane structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The sulfonamide group is a common pharmacophore in medicinal chemistry. Below is a comparison with structurally related compounds:

Table 1: Substituent Effects on Key Properties
Compound Name Substituent (R1) Substituent (R2) Solubility (mg/mL) LogP Biological Activity (IC50, μM)
3-acetyl-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide Acetyl (C=OCH3) 2-Methoxyadamantane Not reported ~4.5* Not reported
SC-558 (from ) H 3-Phenyl-3,4-dihydroquinazolin-2-yl 0.12 (water) 3.8 COX-2 inhibition: 0.05
Sulfamerazine (from ) 4-Amino 4,6-Dimethylpyrimidin-2-yl 0.45 (ethanol-water) 0.7 Antibacterial
2-Chloro-N-(3-methoxybenzoyl)benzene-sulfonamide (from ) Chloro (Cl) 3-Methoxybenzoyl 0.09 (DMSO) 2.9 Not reported

*Estimated using computational tools (e.g., MarvinSketch).

  • Key Observations: The adamantane group in the target compound significantly increases steric bulk and lipophilicity (LogP ~4.5) compared to smaller substituents like pyrimidine (LogP ~0.7 in sulfamerazine) . Methoxyadamantane may enhance blood-brain barrier penetration but reduce aqueous solubility, contrasting with polar substituents like amino groups in sulfamerazine .
Table 2: Activity Trends in Sulfonamide Analogs
Compound Class (Source) Target Activity Trend Reference
SC-558 analogs () Cyclooxygenase-2 (COX-2) Electron-withdrawing groups (Cl, Br) enhance potency
Adamantane-containing sulfonamides Viral proteases Bulky substituents improve binding affinity N/A (extrapolated)
Sulfamerazine () Dihydropteroate synthase Methyl groups on pyrimidine enhance solubility
  • Key Insights :
    • The acetyl group in the target compound may act as a hydrogen-bond acceptor, analogous to the carbonyl group in SC-558, which is critical for COX-2 inhibition .
    • Adamantane’s rigid structure could mimic natural substrates in enzyme-binding pockets, a strategy seen in antiviral drug design (e.g., baloxavir marboxil) .

Biological Activity

3-acetyl-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the methoxyadamantane moiety contributes to its unique pharmacological profile.

Chemical Structure

  • IUPAC Name : this compound
  • Molecular Formula : C16H21N1O4S1
  • Molecular Weight : 335.41 g/mol

Sulfonamides generally exert their biological effects through several mechanisms:

  • Inhibition of Carbonic Anhydrase : Some sulfonamides act as inhibitors of carbonic anhydrase, which plays a crucial role in various physiological processes, including acid-base balance and fluid secretion.
  • Antimicrobial Activity : Historically, sulfonamides have been used as antibiotics by inhibiting bacterial folate synthesis.
  • Anticancer Properties : Recent studies suggest that certain sulfonamide derivatives may induce apoptosis in cancer cells and inhibit tumor growth.

Anticancer Activity

Research has indicated that derivatives similar to this compound exhibit significant anticancer activities. For instance:

  • In vitro Studies : A study demonstrated that certain benzenesulfonamides showed cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-468) and leukemia (CCRF-CM) with IC50 values ranging from 1.48 to 9.83 µM, indicating strong potential for therapeutic applications .

Cardiovascular Effects

Another area of interest is the cardiovascular impact of sulfonamide derivatives:

  • Perfusion Pressure Studies : In isolated rat heart models, specific benzenesulfonamides have been shown to affect perfusion pressure and coronary resistance. For example, compounds similar to this compound demonstrated a decrease in perfusion pressure in a time-dependent manner, suggesting potential applications in treating hypertension .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

StudyFindings
Wu et al. (1999)Identified that benzenesulfonamide derivatives can act as endothelin receptor antagonists, potentially reducing pulmonary hypertension.
Schwartz et al. (1995)Reported on a sulfonamide derivative's efficacy as a carbonic anhydrase inhibitor in heart failure patients.
Figueroa-Valverde et al. (2020)Demonstrated the impact of specific sulfonamides on coronary resistance and perfusion pressure in rat models, highlighting their cardiovascular effects .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets:

  • Calcium Channel Interaction : Theoretical models suggest that this compound may interact with calcium channels, potentially influencing cardiovascular dynamics .

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